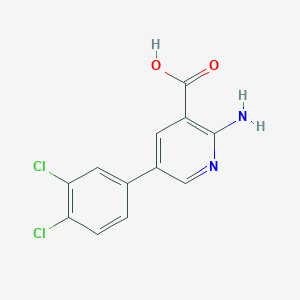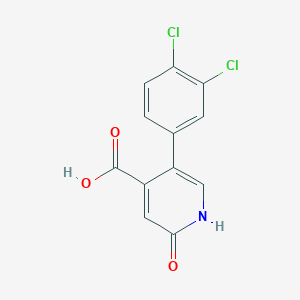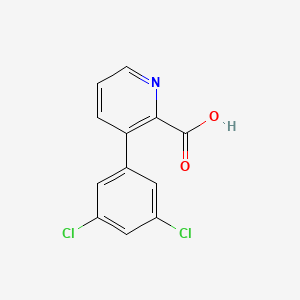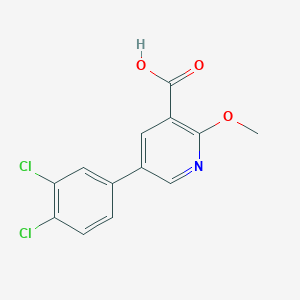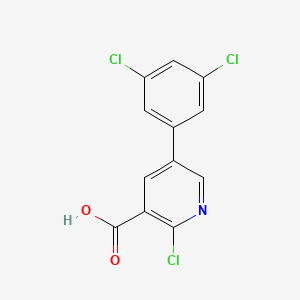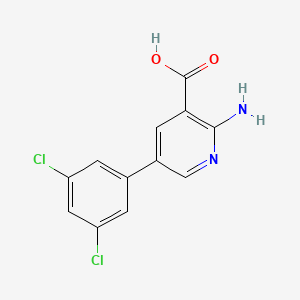![molecular formula C15H14N2O3 B6392493 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261899-65-3](/img/structure/B6392493.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid (4-DCPPA) is a synthetic compound with a wide range of applications in scientific research. It is a useful reagent for organic synthesis and has been used in many biochemical and physiological studies. 4-DCPPA has been found to have various biochemical and physiological effects and can be used in laboratory experiments with many advantages and limitations.
科学研究应用
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has also been used in various biochemical and physiological studies, such as the study of enzyme kinetics and the study of cell signaling pathways.
作用机制
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. It is believed to act as a substrate for enzymes, and it is thought to interact with proteins and other molecules in the cell. It is also thought to be involved in the regulation of gene expression and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as proteases, phosphatases, and kinases. It has also been found to modulate the activity of various cell signaling pathways, such as the MAPK pathway. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
There are several advantages to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also a relatively stable compound and can be stored for long periods of time. Additionally, it is relatively non-toxic and has low reactivity.
However, there are also some limitations to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming. Additionally, it can be difficult to purify and isolate the compound, and it can be difficult to accurately measure the concentration of the compound.
未来方向
There are a number of potential future directions for research involving 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%. It could be used in the development of new drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It could also be used to study the structure and function of proteins and other molecules in the cell. Additionally, it could be used to study the regulation of gene expression and the modulation of cell signaling pathways. Finally, it could be used to study the biochemical and physiological effects of various compounds on cells and organisms.
合成方法
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized through a number of different methods. The most common synthesis method is the reaction of 4-hydroxy-3-methoxybenzaldehyde and N,N-dimethylaminocarbonyl chloride in the presence of a base catalyst. This reaction produces 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% as the main product and other minor products. The reaction can be carried out in a variety of solvents such as ethanol, methanol, and acetonitrile. The reaction can be optimized by changing the reaction temperature and time, as well as the amount of catalyst used.
属性
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)12-5-3-4-10(8-12)11-6-7-16-13(9-11)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQKUZWTATZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

